molecular formula C16H22N6O2 B6498804 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-cyanoethyl)-N-methylpropanamide CAS No. 952970-07-9

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-cyanoethyl)-N-methylpropanamide

Cat. No.: B6498804
CAS No.: 952970-07-9
M. Wt: 330.38 g/mol
InChI Key: HOOWXTBPUVABTI-UHFFFAOYSA-N
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Description

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-cyanoethyl)-N-methylpropanamide is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.18042397 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-cyanoethyl)-N-methylpropanamide typically involves multi-step reactions starting from basic organic substrates. Here is a general outline of the synthetic route:

  • Step 1: Formation of Pyrazolopyrimidinone Core

    • Reagents: : tert-Butyl acetoacetate and 3-amino-1H-pyrazole.

    • Conditions: : Cyclization in the presence of a strong base such as sodium methoxide.

  • Step 2: Introduction of the N-(2-cyanoethyl)-N-methylpropanamide Side Chain

    • Reagents: : 3-bromopropionitrile and methylamine.

    • Conditions: : Alkylation under reflux conditions, typically using a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the production of this compound requires optimization for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Process automation, continuous flow reactors, and solvent recycling are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically targeting the tert-butyl group or the cyano group under appropriate conditions.

  • Reduction: : Reduction reactions can modify the cyano group to yield primary amines or further derivatives.

  • Substitution: : The presence of reactive functional groups allows for various substitution reactions, particularly nucleophilic substitutions at the cyano or amide groups.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.

Major Products

  • Oxidation: : Conversion to ketones or aldehydes.

  • Reduction: : Formation of primary amines or other reduced derivatives.

  • Substitution: : Derivatives with substituted functional groups enhancing the molecule's chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-cyanoethyl)-N-methylpropanamide serves as a precursor for various chemical syntheses and as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe due to its structural similarity to biologically active molecules. It can be used to study enzyme interactions and metabolic pathways.

Medicine

Medical research explores this compound's potential as a pharmaceutical intermediate. Its unique structure may offer benefits in designing drugs targeting specific pathways.

Industry

Industrial applications include its use as an intermediate in manufacturing advanced materials, including polymers and specialty chemicals, enhancing the properties of the final products.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through interactions with molecular targets in the cell. For instance, it may bind to specific enzymes or receptors, influencing cellular pathways. The presence of the cyano and amide groups allows for diverse interactions, potentially disrupting or modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-tert-Butyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-methylpropanamide

  • 3-{1-tert-Butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-aminopropyl)-N-methylpropanamide

Highlighting Uniqueness

Compared to its analogs, 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-cyanoethyl)-N-methylpropanamide stands out due to the presence of the cyanoethyl group, which imparts unique chemical reactivity and potential biological activity. This differentiates it in applications where such a functional group is crucial.

Hope this deep dive sheds some light on your compound of interest!

Properties

IUPAC Name

3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-cyanoethyl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-16(2,3)22-14-12(10-19-22)15(24)21(11-18-14)9-6-13(23)20(4)8-5-7-17/h10-11H,5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOWXTBPUVABTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)N(C)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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